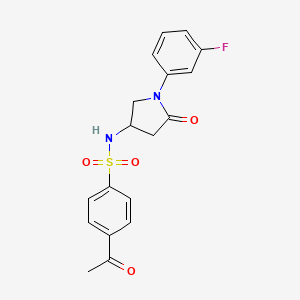
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as CHU, is a synthetic compound that has gained attention in the scientific community due to its potential application in the field of medicine. CHU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and oxidative stress. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has also been shown to reduce the expression of COX-2 and iNOS in various cell types. In animal studies, 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidney.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea. One area of research is the development of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential use of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea as a diagnostic tool for various diseases, including Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea and its potential application in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea can be achieved using several methods, including the reaction of 2-chlorobenzoyl isocyanate with 3-(furan-2-yl)-3-hydroxypropylamine, or by reacting 2-chlorobenzoyl chloride with 3-(furan-2-yl)-3-hydroxypropylurea. The product obtained is then purified using various techniques, such as recrystallization or column chromatography. The purity and structure of the synthesized compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been studied extensively for its potential application in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTOKCZKYZUGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)
![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![4-(2-hydroxyethyl)-5-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2946544.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)

![N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2946548.png)

![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)
![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)